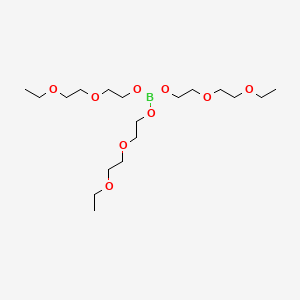
Dilithium fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium fumarate is a chemical compound that consists of two lithium atoms and a fumarate moiety Fumarate is an ester of fumaric acid, which is a dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium fumarate typically involves the reaction of fumaric acid with lithium hydroxide. The reaction proceeds as follows:
C4H4O4+2LiOH→C4H2Li2O4+2H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Dilithium fumarate can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium carbonate and other oxidation products.
Reduction: It can be reduced to form lithium fumarate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium carbonate and other oxidation products.
Reduction: Lithium fumarate.
Substitution: Various substituted fumarate derivatives.
Scientific Research Applications
Dilithium fumarate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dilithium fumarate involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in cellular metabolism and signaling. For example, it can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant genes and the reduction of oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A compound with similar chemical structure but different biological activities.
Lithium carbonate: Another lithium compound with different applications and properties.
Lithium fumarate: A related compound with similar chemical properties but different reactivity.
Uniqueness
Dilithium fumarate is unique due to its specific combination of lithium and fumarate moieties, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
24820-18-6 |
|---|---|
Molecular Formula |
C4H2Li2O4 |
Molecular Weight |
128.0 g/mol |
IUPAC Name |
dilithium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
PMUKAEUGVCXPDF-SEPHDYHBSA-L |
Isomeric SMILES |
[Li+].[Li+].C(=C/C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


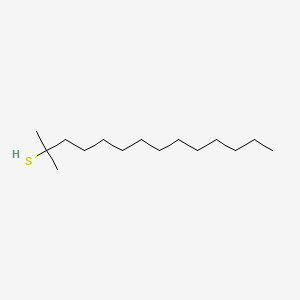
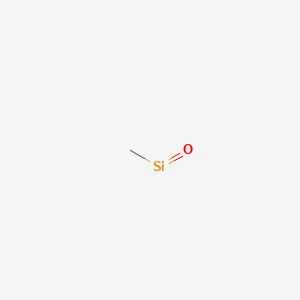

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
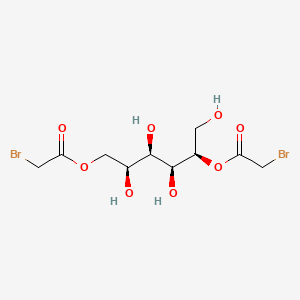


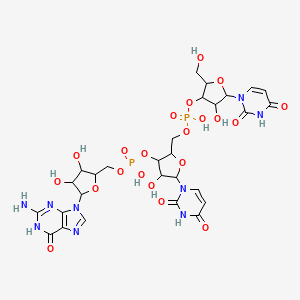


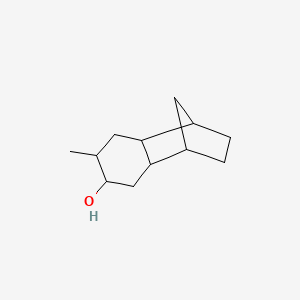

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
